3,3'-Dichlorobenzidine-d6 chemical properties
3,3'-Dichlorobenzidine-d6 chemical properties
An In-depth Technical Guide to 3,3'-Dichlorobenzidine-d6: Properties, Applications, and Handling
Introduction
3,3'-Dichlorobenzidine-d6 (DCB-d6) is the deuterated stable isotope analog of 3,3'-Dichlorobenzidine (DCB). DCB itself is a chlorinated aromatic amine, recognized as a probable human carcinogen, that has been used historically in the manufacturing of pigments and dyes.[1][2][3] The introduction of six deuterium atoms onto the biphenyl rings of the molecule imparts a higher molecular weight without significantly altering its chemical behavior. This key feature makes DCB-d6 an indispensable tool for researchers, particularly in analytical chemistry.
This guide provides a comprehensive overview of the chemical properties, analytical applications, and handling protocols for 3,3'-Dichlorobenzidine-d6. Its primary utility is as an internal standard for the precise and accurate quantification of its non-deuterated counterpart in various complex matrices, such as environmental samples and biological tissues.[1] The use of stable isotope-labeled standards like DCB-d6 is a cornerstone of modern analytical methods, including gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), enabling researchers to achieve low detection limits and high confidence in their quantitative results.[4][5]
Physicochemical and Structural Properties
The core identity of 3,3'-Dichlorobenzidine-d6 is defined by its chemical structure and physical characteristics. Deuterium labeling on the aromatic rings is a critical feature for its function in mass spectrometry.
Chemical Structure
The structure of 3,3'-Dichlorobenzidine-d6 consists of two conjoined benzene rings, each substituted with a chlorine atom and an amino group.[6] The "-d6" designation indicates that six hydrogen atoms on the aromatic rings have been replaced with deuterium.
Caption: 2D structure of 3,3'-Dichlorobenzidine-d6.
Key Properties
The physical and chemical data for 3,3'-Dichlorobenzidine-d6 are summarized below. These properties are critical for its proper handling, storage, and application in experimental settings.
| Property | Value | Source(s) |
| Chemical Formula | C₁₂D₆H₄Cl₂N₂ | [7][8] |
| Molecular Weight | 259.16 g/mol | [8][9] |
| CAS Number | 93951-91-8 | [8][9] |
| Unlabeled CAS No. | 91-94-1 | [9][10] |
| Appearance | Solid, gray to purple crystalline powder | [2][11] |
| Isotopic Purity | ≥98 atom % D | [8][12] |
| Chemical Purity | ≥94-98% (CP) | [7][10] |
| Mass Shift | M+6 | [8] |
| Solubility | Soluble in benzene, alcohol, diethyl ether; sparingly soluble in water. | [2][13] |
| Storage | Store at room temperature, away from light and moisture. | [10][12] |
| SMILES | NC1=C(Cl)C([2H])=C(C2=C([2H])C([2H])=C(N)C(Cl)=C2[2H])C([2H])=C1[2H] | [7][8] |
| InChI | 1S/C12H10Cl2N2/c13-9-5-7(1-3-11(9)15)8-2-4-12(16)10(14)6-8/h1-6H,15-16H2/i1D,2D,3D,4D,5D,6D | [7][9] |
Synthesis and Quality Control
The synthesis of 3,3'-Dichlorobenzidine typically involves a two-step process starting from 2-nitrochlorobenzene.[2][14] The initial step is a reduction to produce 2,2'-dichlorodiphenylhydrazine, which then undergoes a benzidine rearrangement in an acidic medium to yield the final product.[2][15][16] The synthesis of the deuterated analog, DCB-d6, follows a similar pathway but utilizes deuterated starting materials or reagents to introduce the deuterium atoms onto the aromatic rings.
Causality in Synthesis: The choice of a multi-step synthesis allows for controlled introduction of functional groups and, in this case, isotopic labels. The benzidine rearrangement is a classic and efficient method for forming the biphenyl linkage characteristic of this class of compounds.
Quality Control: The utility of DCB-d6 as an analytical standard is entirely dependent on its purity.
-
Isotopic Purity/Enrichment: This is a measure of the percentage of deuterium at the labeled positions.[12] A high isotopic enrichment (typically ≥98%) is crucial to minimize signal interference from unlabeled or partially labeled molecules.[8]
-
Chemical Purity: This refers to the absence of other chemical compounds. High chemical purity (≥98%) ensures that the standard solution's concentration is accurate and that no impurities interfere with the analysis.[7]
Vendors typically provide a Certificate of Analysis (CoA) detailing these purity levels, which is essential for method validation and ensuring data integrity.
Analytical Applications & Methodology
The primary application of 3,3'-Dichlorobenzidine-d6 is as an internal standard for the quantitative analysis of DCB in environmental and biological samples.[1] DCB is an environmental contaminant of concern due to its carcinogenicity, making its accurate detection critical.[3][4]
Role as an Internal Standard
In quantitative mass spectrometry, an internal standard (IS) is a compound added to a sample in a known quantity before processing. The ideal IS is chemically similar to the analyte but has a different mass. DCB-d6 is a perfect IS for DCB because:
-
Similar Chemical Behavior: It has nearly identical properties (e.g., solubility, polarity, and ionization efficiency) to DCB, meaning it behaves similarly during sample extraction, cleanup, and chromatographic separation. This ensures that any loss of the analyte during sample preparation is mirrored by a proportional loss of the IS.
-
Mass Distinction: It is easily distinguished from the native analyte by its higher mass (M+6).[8] This allows the mass spectrometer to measure the signals for both the analyte and the IS simultaneously.
By measuring the ratio of the analyte's response to the IS's response, analysts can correct for variations in extraction efficiency and instrument performance, leading to highly accurate and precise quantification.
Experimental Protocol: Quantification of DCB in Sediment
This protocol outlines a general workflow for using DCB-d6 to quantify DCB in a sediment sample via LC-MS/MS.
-
Sample Preparation:
-
Weigh approximately 1-5 grams of the sediment sample into a centrifuge tube.
-
Spike the sample with a known amount of 3,3'-Dichlorobenzidine-d6 solution (e.g., in methanol or benzene). The amount added should result in a detector response similar to that of the expected analyte concentration.
-
Add an appropriate extraction solvent, such as methanol, and equilibrate the mixture overnight to ensure the IS is integrated into the sample matrix.[17]
-
-
Extraction:
-
Perform solid-liquid extraction by vortexing or sonicating the sample with the solvent.
-
Centrifuge the sample to separate the solid sediment from the solvent extract.[17]
-
Carefully transfer the supernatant (the liquid extract) to a clean vial.
-
-
Cleanup (Optional):
-
If the matrix is complex, a solid-phase extraction (SPE) step may be necessary to remove interfering compounds. The extract is passed through an SPE cartridge, which retains the analyte and IS while allowing interferences to pass through. The analyte and IS are then eluted with a stronger solvent.
-
-
Analysis by LC-MS/MS:
-
Inject a small volume of the final extract into the LC-MS/MS system.
-
The analyte (DCB) and the internal standard (DCB-d6) will co-elute from the liquid chromatography column but will be differentiated by the mass spectrometer.
-
The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both DCB and DCB-d6 (Multiple Reaction Monitoring or MRM mode).
-
-
Quantification:
-
Prepare a calibration curve using standards of known DCB concentrations, with each standard also containing the same fixed amount of DCB-d6.
-
Plot the ratio of the DCB peak area to the DCB-d6 peak area against the concentration of DCB.
-
Calculate the concentration of DCB in the unknown sample by measuring its peak area ratio and interpolating from the calibration curve.
-
Workflow Visualization
Caption: Workflow for quantifying DCB using DCB-d6 internal standard.
Safety, Handling, and Storage
Given that the parent compound, 3,3'-Dichlorobenzidine, is classified as a probable human carcinogen (Group B2) and may cause cancer, the deuterated analog must be handled with the same level of caution.[3][18]
Hazard Statements:
Core Principles of Handling and Storage
-
Engineering Controls: All work with DCB-d6, whether in solid or solution form, should be conducted in a certified chemical fume hood to prevent inhalation.[19]
-
Personal Protective Equipment (PPE): Standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles, is mandatory.[19]
-
Storage Integrity: To maintain chemical and isotopic integrity, DCB-d6 must be stored in a cool, dry, and well-ventilated area, protected from light and moisture.[10][20] Tightly sealed containers are essential to prevent degradation and isotopic exchange with atmospheric moisture, which could compromise its purity.[19][21] For long-term storage, keeping the compound under an inert atmosphere (e.g., argon or nitrogen) is recommended.[21]
-
Disposal: Waste containing DCB-d6 should be treated as hazardous chemical waste. It must be segregated and disposed of in accordance with all institutional, local, and national regulations.[19] Do not empty into drains.[18]
Conclusion
3,3'-Dichlorobenzidine-d6 is a high-purity, stable isotope-labeled compound that serves as a critical analytical tool for researchers in environmental science, toxicology, and drug development. Its primary role as an internal standard enables the robust, accurate, and precise quantification of its carcinogenic analog, 3,3'-Dichlorobenzidine, in complex matrices. Understanding its physicochemical properties, adhering to validated analytical protocols, and following stringent safety and handling guidelines are paramount to leveraging its full potential while ensuring laboratory safety. The use of DCB-d6 exemplifies the power of isotopic labeling in modern analytical science, providing the high-quality data necessary for regulatory monitoring, risk assessment, and advanced scientific research.
References
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- LGC Standards. (n.d.). 3,3'-Dichlorobenzidine-d6.
- Amerigo Scientific. (n.d.). 3,3′-Dichlorobenzidine-(diphenyl-d6) (≥98% (CP)).
- Benchchem. (n.d.). Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds.
- Sigma-Aldrich. (n.d.). 3,3′-Dichlorobenzidine-(diphenyl-d6) ≥98 atom % D, ≥98% (CP).
- Cambridge Isotope Laboratories. (n.d.). 3,3′-Dichlorobenzidine (ring-D₆, 98%).
- CDN Isotopes. (n.d.). 3,3'-Dichlorobenzidine-d6 (rings-d6).
- Benchchem. (n.d.). Technical Support Center: Handling and Storing Deuterated Compounds.
- Benchchem. (n.d.). 3,3'-Dichlorobenzidine-d6.
- Agency for Toxic Substances and Disease Registry. (2022). Toxicological Profile for 3,3'-Dichlorobenzidine.
- Asperger, A., et al. (1999). Determination of 3,3'-dichlorobenzidine and its degradation products in environmental samples with a small low-field Fourier transform ion cyclotron resonance mass spectrometer. Journal of the American Society for Mass Spectrometry, 10(11), 1152-6.
- Asperger, A., et al. (1999). Determination of 3,3 -Dichlorobenzidine and Its Degradation Products in Environmental Samples with a Small Low-Field Fourier Transform Ion Cyclotron Resonance Mass Spectrometer. CORE.
- Chem Service. (2014). SAFETY DATA SHEET - 3,3'-Dichlorobenzidine.
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- Sigma-Aldrich. (2023). SAFETY DATA SHEET.
- Google Patents. (n.d.). US5208376A - Process for the continuous preparation of 3,3'-dichloro-benzidine dihydrochloride.
- National Center for Biotechnology Information. (n.d.). 3,3′-Dichlorobenzidine and Its Dihydrochloride - 15th Report on Carcinogens.
- U.S. Environmental Protection Agency. (n.d.). 3,3'-Dichlorobenzidine.
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- Dissertation. (n.d.). Synthesis of 3,3'-Dichlorobenzidine by Catalytic Hydrogenation.
- ResearchGate. (n.d.). LC-MS/MS chromatogram of 3,3′-dichlorobenzidine from spiked sample (a) and the tattoo sample 3 (b).
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